2-(1-Methoxycyclopentyl)ethanamine;hydrochloride
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Overview
Description
2-(1-Methoxycyclopentyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a hydrochloride salt form of 2-(1-Methoxycyclopentyl)ethanamine, which is a derivative of cyclopentane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopentyl)ethanamine;hydrochloride typically involves the reaction of 1-methoxycyclopentane with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous flow synthesis process. This method allows for the efficient and scalable production of the compound. The process includes in-line separation and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxycyclopentyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentylamines.
Scientific Research Applications
2-(1-Methoxycyclopentyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(1-Methoxycyclopentyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors in the body, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)ethanamine;hydrochloride
- 2-(2-Methoxyphenoxy)ethanamine;hydrochloride
- 2-(Methylsulfonyl)ethylamine;hydrochloride
Uniqueness
2-(1-Methoxycyclopentyl)ethanamine;hydrochloride is unique due to its specific cyclopentane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(1-methoxycyclopentyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-8(6-7-9)4-2-3-5-8;/h2-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISMXVEWMGQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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